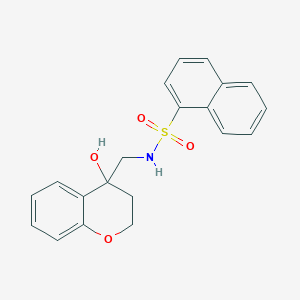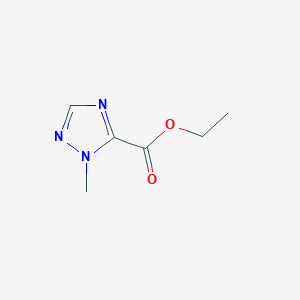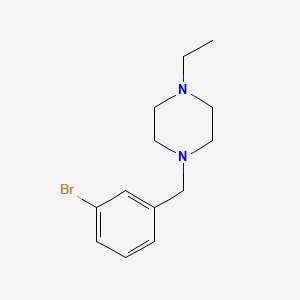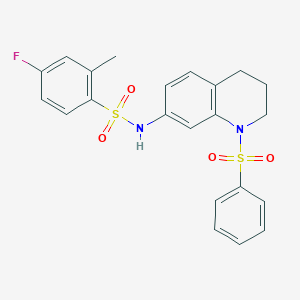
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide, also known as HN-S-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HN-S-1 is a sulfonamide derivative that contains a naphthalene ring and a chroman moiety, which makes it a unique compound with diverse properties.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing and Intracellular Imaging
Naphthalene-based sulfonamide compounds have been developed as fluorescent probes for selective detection and imaging. For instance, a naphthalene-based sulfonamide Schiff base demonstrated significant fluorescence enhancement in the presence of Al3+ ions, indicating its application in aqueous systems for metal ion detection. This sensitivity towards aluminum ions makes it a potential tool for intracellular imaging and environmental monitoring, highlighting the utility of sulfonamide derivatives in biochemical sensing and analysis (Mondal et al., 2015).
Molecular Synthesis and Characterization
Sulfonamide compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, have been synthesized and characterized, revealing insights into their molecular structure and electronic properties. Such studies involve detailed analysis using techniques like X-ray diffraction and Density Functional Theory (DFT), providing foundational knowledge for the development of new materials and chemicals with specific properties for various applications (Sarojini et al., 2012).
Protein Binding Studies
Research on sulfonamide derivatives also extends to their interaction with proteins. For example, fluorescent probes based on sulfonamide structures have been utilized to study binding mechanisms to bovine serum albumin, a common model for protein-drug interactions. Such studies are crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, offering a pathway to the development of more effective drugs (Jun et al., 1971).
Chemical Sensing and Imaging
Further demonstrating the versatility of naphthalene sulfonamide derivatives, these compounds have been used as chemosensors for detecting ions like Al(III) in solutions, offering applications in environmental monitoring and chemical analysis. The ability of these compounds to form complexes with specific ions, leading to enhanced fluorescence, allows for sensitive detection methods that can be applied in various scientific and industrial contexts (Ding et al., 2013).
Wirkmechanismus
Target of Action
The compound “N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide” belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Biochemical Pathways
The compound “this compound” might affect the pathways involving the enzymes it targets. For instance, inhibition of carbonic anhydrase could affect fluid balance and pH regulation, while inhibition of dihydropteroate synthetase could disrupt folate synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed and widely distributed in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific targets it interacts with and the extent of these interactions. In general, sulfonamides can cause a variety of effects due to their inhibition of key enzymes .
Biochemische Analyse
Biochemical Properties
N-((4-hydroxychroman-4-yl)methyl)naphthalene-1-sulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of Plasmodium male gamete formation. This compound interacts with the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16. The interaction stabilizes Pfs16 in lysates from activated mature gametocytes, thereby blocking the formation of male gametes and subsequent transmission of the parasite . The nature of these interactions involves binding to the protein, which prevents its normal function and disrupts the life cycle of the parasite.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In Plasmodium falciparum, this compound inhibits male gamete formation, which is a critical step in the parasite’s life cycle. This inhibition affects cell signaling pathways and gene expression related to gametogenesis. The compound’s impact on cellular metabolism includes the disruption of normal metabolic processes required for gamete formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Pfs16. This binding inhibits the protein’s function, leading to the prevention of male gamete formation. The compound also induces changes in gene expression related to gametogenesis, further disrupting the parasite’s life cycle . Enzyme inhibition plays a significant role in this mechanism, as the compound effectively blocks the activity of enzymes necessary for gamete formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on Plasmodium gametogenesis over extended periods . Degradation can occur under certain conditions, potentially reducing its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Plasmodium gametogenesis without significant adverse effects. At higher doses, toxic effects have been observed, including potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum efficacy with minimal toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways within the Plasmodium parasite. The compound interacts with enzymes and cofactors that are crucial for gametogenesis. These interactions disrupt normal metabolic flux and alter metabolite levels, further inhibiting the formation of male gametes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, ensuring that it reaches the target sites within the parasite . The compound’s distribution is critical for its efficacy in inhibiting gametogenesis.
Subcellular Localization
The subcellular localization of this compound is primarily within the parasitophorous vacuole of Plasmodium falciparum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the parasite . The compound’s activity and function are closely linked to its precise localization within the parasite cells.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-20(12-13-25-18-10-4-3-9-17(18)20)14-21-26(23,24)19-11-5-7-15-6-1-2-8-16(15)19/h1-11,21-22H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZXLNYVXPTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2564095.png)
![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)

![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)
![Ethyl 5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2564101.png)
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2564105.png)
![4-[6-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2564107.png)


![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanehydrazide](/img/structure/B2564110.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2564111.png)
![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)
